Cas no 681169-01-7 (N-(4-methoxyphenyl)-1,3-benzothiazole-6-carboxamide)

N-(4-methoxyphenyl)-1,3-benzothiazole-6-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-(4-methoxyphenyl)benzo[d]thiazole-6-carboxamide
- 6-Benzothiazolecarboxamide, N-(4-methoxyphenyl)-
- N-(4-methoxyphenyl)-1,3-benzothiazole-6-carboxamide
- Maybridge4_003812
- Oprea1_580433
- F0537-0356
- HMS2851F23
- KUC109891N
- 681169-01-7
- BRD-K34550012-001-01-3
- MLS001182371
- KSC-242-036-F
- DTXSID001325768
- HMS1531N06
- CHEMBL1346125
- Z28138730
- SMR000568004
- AKOS001046740
-
- Inchi: 1S/C15H12N2O2S/c1-19-12-5-3-11(4-6-12)17-15(18)10-2-7-13-14(8-10)20-9-16-13/h2-9H,1H3,(H,17,18)
- InChI Key: RJNWSUQYHYIZAF-UHFFFAOYSA-N
- SMILES: S1C2=CC(C(NC3=CC=C(OC)C=C3)=O)=CC=C2N=C1
Computed Properties
- Exact Mass: 284.06194880g/mol
- Monoisotopic Mass: 284.06194880g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 345
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 79.5Ų
- XLogP3: 3.2
Experimental Properties
- Density: 1.359±0.06 g/cm3(Predicted)
- Boiling Point: 386.1±22.0 °C(Predicted)
- pka: 12.20±0.70(Predicted)
N-(4-methoxyphenyl)-1,3-benzothiazole-6-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0537-0356-2μmol |
N-(4-methoxyphenyl)-1,3-benzothiazole-6-carboxamide |
681169-01-7 | 90%+ | 2μmol |
$57.0 | 2023-08-13 | |
Life Chemicals | F0537-0356-40mg |
N-(4-methoxyphenyl)-1,3-benzothiazole-6-carboxamide |
681169-01-7 | 90%+ | 40mg |
$140.0 | 2023-08-13 | |
Life Chemicals | F0537-0356-15mg |
N-(4-methoxyphenyl)-1,3-benzothiazole-6-carboxamide |
681169-01-7 | 90%+ | 15mg |
$89.0 | 2023-08-13 | |
Life Chemicals | F0537-0356-100mg |
N-(4-methoxyphenyl)-1,3-benzothiazole-6-carboxamide |
681169-01-7 | 90%+ | 100mg |
$248.0 | 2023-08-13 | |
Life Chemicals | F0537-0356-5mg |
N-(4-methoxyphenyl)-1,3-benzothiazole-6-carboxamide |
681169-01-7 | 90%+ | 5mg |
$69.0 | 2023-08-13 | |
Life Chemicals | F0537-0356-1mg |
N-(4-methoxyphenyl)-1,3-benzothiazole-6-carboxamide |
681169-01-7 | 90%+ | 1mg |
$54.0 | 2023-08-13 | |
Life Chemicals | F0537-0356-2mg |
N-(4-methoxyphenyl)-1,3-benzothiazole-6-carboxamide |
681169-01-7 | 90%+ | 2mg |
$59.0 | 2023-08-13 | |
Life Chemicals | F0537-0356-10mg |
N-(4-methoxyphenyl)-1,3-benzothiazole-6-carboxamide |
681169-01-7 | 90%+ | 10mg |
$79.0 | 2023-08-13 | |
Life Chemicals | F0537-0356-5μmol |
N-(4-methoxyphenyl)-1,3-benzothiazole-6-carboxamide |
681169-01-7 | 90%+ | 5μmol |
$63.0 | 2023-08-13 | |
Life Chemicals | F0537-0356-20μmol |
N-(4-methoxyphenyl)-1,3-benzothiazole-6-carboxamide |
681169-01-7 | 90%+ | 20μmol |
$79.0 | 2023-08-13 |
N-(4-methoxyphenyl)-1,3-benzothiazole-6-carboxamide Related Literature
-
Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
Additional information on N-(4-methoxyphenyl)-1,3-benzothiazole-6-carboxamide
Recent Advances in the Study of N-(4-methoxyphenyl)-1,3-benzothiazole-6-carboxamide (CAS: 681169-01-7)
N-(4-methoxyphenyl)-1,3-benzothiazole-6-carboxamide (CAS: 681169-01-7) is a small molecule compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, particularly in the context of cancer and neurodegenerative diseases. This research brief aims to summarize the latest findings related to this compound, providing a comprehensive overview for researchers and industry professionals.
The compound belongs to the benzothiazole class, which is known for its diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. The presence of the 4-methoxyphenyl and carboxamide moieties in N-(4-methoxyphenyl)-1,3-benzothiazole-6-carboxamide enhances its binding affinity to specific molecular targets, making it a promising candidate for drug development. Recent synthetic approaches have optimized the yield and purity of this compound, facilitating further biological evaluations.
In vitro and in vivo studies have demonstrated that N-(4-methoxyphenyl)-1,3-benzothiazole-6-carboxamide exhibits potent inhibitory activity against certain kinases and proteases involved in cancer progression. For instance, it has been shown to selectively target the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various malignancies. Additionally, its ability to cross the blood-brain barrier has sparked interest in its potential application for treating neurodegenerative disorders such as Alzheimer's disease.
Recent preclinical trials have highlighted the compound's favorable pharmacokinetic profile, including good oral bioavailability and low toxicity. However, challenges remain in optimizing its selectivity and minimizing off-target effects. Structural modifications and formulation strategies are currently being explored to enhance its therapeutic index. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance this compound into clinical trials.
In conclusion, N-(4-methoxyphenyl)-1,3-benzothiazole-6-carboxamide represents a promising scaffold for the development of novel therapeutics. Its multifaceted biological activities and manageable safety profile position it as a valuable candidate for further investigation. Future research should focus on elucidating its precise mechanisms of action and exploring its potential in combination therapies. This brief underscores the importance of continued investment in the study of this compound to unlock its full therapeutic potential.
681169-01-7 (N-(4-methoxyphenyl)-1,3-benzothiazole-6-carboxamide) Related Products
- 138026-71-8(Dipyrrometheneboron Difluoride)
- 59042-90-9((1S)-1-(2-pyridyl)ethanol)
- 2171740-88-6(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(3-methoxypiperidin-1-yl)-5-oxopentanoic acid)
- 1258634-03-5(3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylic acid)
- 2229481-03-0({2,2-dimethyl-1-6-(trifluoromethyl)pyridin-3-ylcyclopropyl}methanol)
- 34074-64-1(Propanoic acid,2-isocyano-, 1,1-dimethylethyl ester (9CI))
- 813448-99-6(5-bromo-N-(2-methoxyethyl)-2-nitrobenzenamine)
- 551921-68-7(2-{2-(Trifluoromethyl)-4-pyridinylamino}benzenecarbonitrile)
- 2171980-01-9(3-1-(hydroxymethyl)cycloheptylthian-3-ol)
- 1361859-44-0(2-(2,3-Dichlorophenyl)-5-methylthiazole)




